![molecular formula C11H22N2O2 B13427013 endo-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine acetate](/img/structure/B13427013.png)
endo-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
USP Granisetron Related Compound E, also known as endo-3-Amino-9-methyl-9-azabicyclo[3.3.1]nonane acetate, is a reference standard used in pharmaceutical quality tests and assays. It is related to Granisetron, a serotonin 5-HT3 receptor antagonist used primarily as an antiemetic to treat nausea and vomiting caused by chemotherapy and radiotherapy .
准备方法
Synthetic Routes and Reaction Conditions
Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yield and purity .
Industrial Production Methods
Industrial production of USP Granisetron Related Compound E follows stringent guidelines to ensure consistency and quality. The process involves large-scale synthesis in controlled environments, followed by purification steps such as crystallization or chromatography to isolate the compound in its pure form .
化学反应分析
Types of Reactions
USP Granisetron Related Compound E can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups into the molecule .
科学研究应用
USP Granisetron Related Compound E has several scientific research applications, including:
作用机制
USP Granisetron Related Compound E exerts its effects by interacting with serotonin 5-HT3 receptors. These receptors are involved in the transmission of signals related to nausea and vomiting. By blocking these receptors, the compound can prevent the activation of the vomiting center in the brain, thereby reducing nausea and vomiting .
属性
分子式 |
C11H22N2O2 |
|---|---|
分子量 |
214.30 g/mol |
IUPAC 名称 |
acetic acid;(1R,5S)-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine |
InChI |
InChI=1S/C9H18N2.C2H4O2/c1-11-8-3-2-4-9(11)6-7(10)5-8;1-2(3)4/h7-9H,2-6,10H2,1H3;1H3,(H,3,4)/t7?,8-,9+; |
InChI 键 |
HYQYXDHNQSCRHN-QGGRMKRSSA-N |
手性 SMILES |
CC(=O)O.CN1[C@@H]2CCC[C@H]1CC(C2)N |
规范 SMILES |
CC(=O)O.CN1C2CCCC1CC(C2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


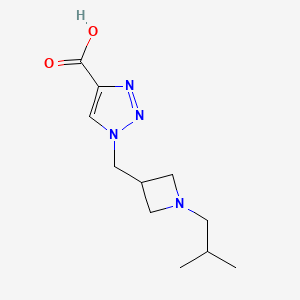

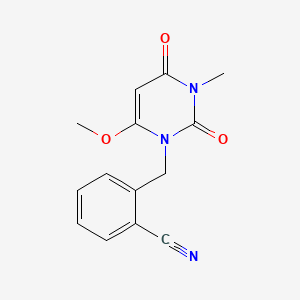
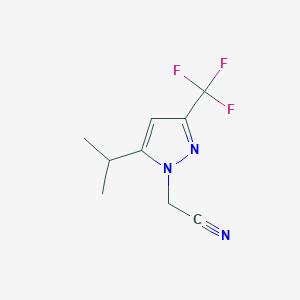
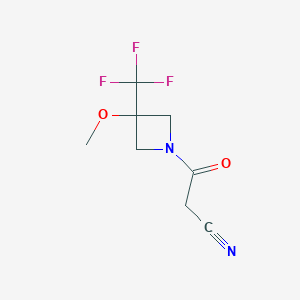
![3-[7-cyano-5-[(2S)-2-[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethylamino]propyl]-2,3-dihydroindol-1-yl]propyl benzoate](/img/structure/B13426945.png)
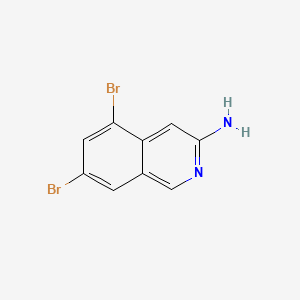
![(3R)-1,2,3,4-Tetrahydro-2-[(4-methoxyphenyl)sulfonyl]-3-isoquinolinecarboxylic Acid](/img/structure/B13426962.png)
![5-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4-fluoro-2-methylaniline](/img/structure/B13426969.png)
![1-isopropyl-6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B13426978.png)
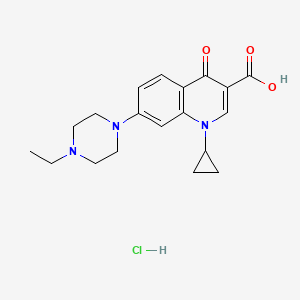
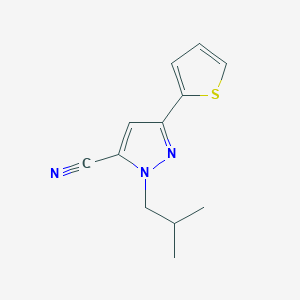
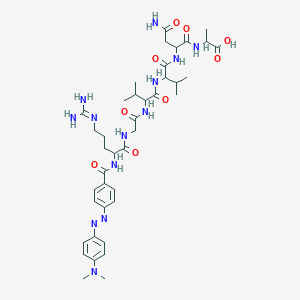
![2-Methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboximidamide](/img/structure/B13426998.png)
